molecular formula C24H22N2O B2582384 5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1023802-04-1

5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

Cat. No. B2582384
CAS RN: 1023802-04-1
M. Wt: 354.453
InChI Key: UTIXZPAAJAWILV-UHFFFAOYSA-N
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Description

5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C24H22N2O . It is a member of the cyclohexenone family .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(4-(phenylamino)phenylamino)cyclohex-2-enone was synthesized by treating 1,3-cyclohexanedione with p-amino diphenylamine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexenone core, which is a six-membered ring with one ketone functional group . This core is substituted with phenyl and phenylamino groups .


Physical And Chemical Properties Analysis

The molecular weight of 5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is 354.44 .

Scientific Research Applications

Antifungal Applications

This compound has been found to have promising antifungal activity. A series of derivatives of this compound were synthesized and evaluated against several human pathogenic fungal strains, including Candida albicans and Aspergillus fumigatus. Some of the synthesized compounds exhibited promising antifungal activity against the tested fungal pathogens .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound. Derivatives of this compound showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase .

Synthesis of Unsymmetrical Oxadiazoles

This compound has been used in the microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles. The bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives .

Antioxidant Properties

The compound has been assessed for its antioxidant properties using two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .

Antibiotic Evaluation

There is potential for this compound to be evaluated for its antibiotic properties .

Materials Science Applications

Compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .

properties

IUPAC Name

3-(4-anilinoanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c27-24-16-19(18-7-3-1-4-8-18)15-23(17-24)26-22-13-11-21(12-14-22)25-20-9-5-2-6-10-20/h1-14,17,19,25-26H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIXZPAAJAWILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

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